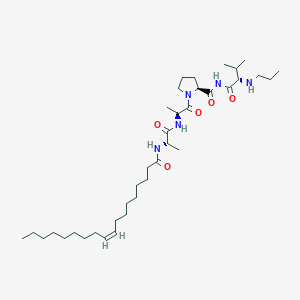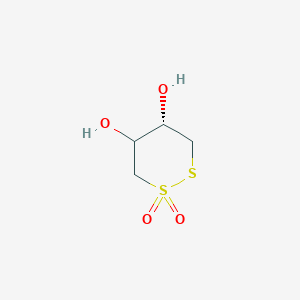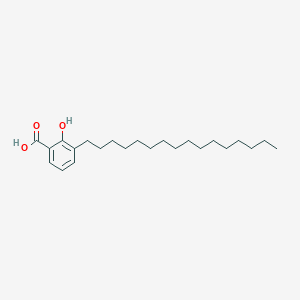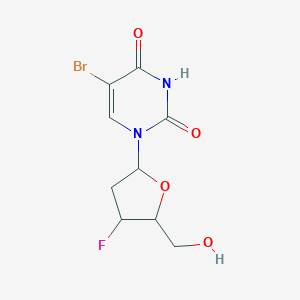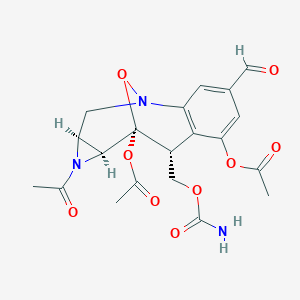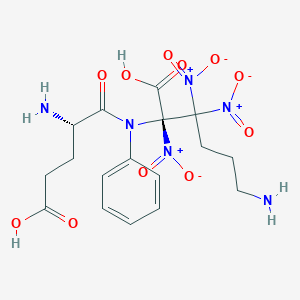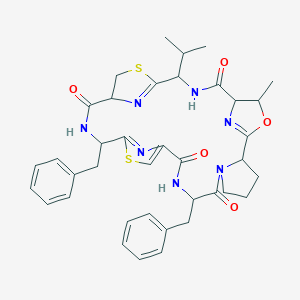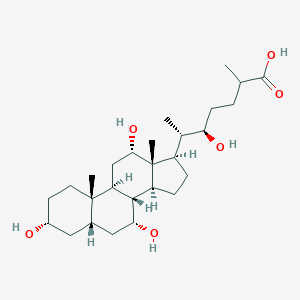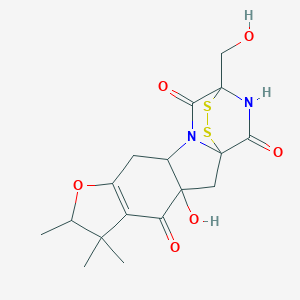
17-Ethinyl-11-oxatestosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethinyl-11-oxatestosterone, also known as 17-Ethynyl-11-oxoandrost-4-en-3-one or 17-EOA, is a synthetic derivative of testosterone. It has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
17-EOA binds to androgen receptors in cells, leading to the activation of various signaling pathways. This activation results in increased protein synthesis and the promotion of skeletal muscle growth and development.
Biochemical and Physiological Effects:
Studies have shown that 17-EOA has potent anabolic effects on skeletal muscle tissue. It has been shown to increase muscle mass, strength, and endurance in animal models. Additionally, it has been shown to increase bone density and reduce fat mass.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 17-EOA in scientific research is its ability to selectively target androgen receptors in skeletal muscle tissue, leading to specific effects on muscle growth and development. However, one of the limitations of using 17-EOA is the potential for off-target effects on other tissues and organs.
Zukünftige Richtungen
Future research on 17-EOA could focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies could investigate the effects of 17-EOA on other tissues and organs to better understand its potential therapeutic applications. Finally, studies could investigate the potential use of 17-EOA in combination with other drugs or therapies to enhance its effects.
Synthesemethoden
17-EOA can be synthesized through a multi-step process starting from testosterone. The synthesis involves several chemical reactions, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
17-EOA has been used in various scientific research applications, including the study of androgen receptor function, gene expression, and protein synthesis. It has also been used to investigate the effects of androgens on skeletal muscle growth and development.
Eigenschaften
CAS-Nummer |
113555-47-8 |
|---|---|
Produktname |
17-Ethinyl-11-oxatestosterone |
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1S,2S,10S,11S,14R,15R)-14-ethynyl-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H26O3/c1-4-20(22)10-8-16-15-6-5-13-11-14(21)7-9-18(13,2)17(15)23-12-19(16,20)3/h1,11,15-17,22H,5-10,12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ZPNQMHXTVUJDII-RABCQHRBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@]4(C#C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |
Synonyme |
17-ethinyl-11-oxa-testosterone 17-ethinyl-11-oxatestosterone 17-ethynyl-11-oxatestosterone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




